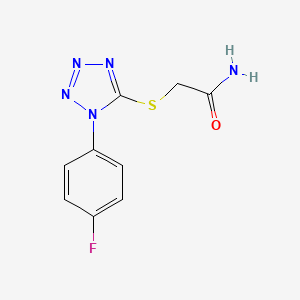

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

Description

2-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound featuring a tetrazole ring linked via a thioether bridge to an acetamide group, with a 4-fluorophenyl substituent on the tetrazole nitrogen. This structure combines pharmacophoric elements (tetrazole, fluorophenyl, and thioacetamide) that are associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5OS/c10-6-1-3-7(4-2-6)15-9(12-13-14-15)17-5-8(11)16/h1-4H,5H2,(H2,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTLUFHWIHQDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide typically involves the reaction of 4-fluorophenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Formation of the Tetrazole Ring

The synthesis begins with constructing the tetrazole core, a critical step in forming the compound. Tetrazole rings are typically synthesized via the reaction of nitriles with sodium azide under acidic or catalytic conditions. For example, a nitrile precursor reacts with sodium azide in the presence of a catalyst (e.g., zinc chloride) to form the tetrazole ring. This step is often carried out under reflux conditions in polar aprotic solvents like ethanol or THF.

Key Reaction Steps :

-

Reagents : Nitrile precursor, sodium azide, catalyst (e.g., ZnCl₂).

-

Conditions : Reflux in ethanol or THF, 50–80°C.

Thioether Linkage Formation

The tetrazole derivative undergoes S-alkylation or thioether formation to introduce the sulfur-containing functional group. This step may involve reacting the tetrazole with a mercaptide ion or a thiol-containing compound. For instance, a halomethyl substrate (e.g., chloromethyl compound) could react with a thio-aryl group under controlled temperatures (e.g., 80–130°C) to form the thioether bond. The reaction requires careful temperature control to avoid degradation of intermediates .

Key Reaction Steps :

-

Reagents : Tetrazole intermediate, thiol compound or halomethyl substrate.

-

Conditions : Elevated temperatures (80–130°C) in THF or similar solvents .

Acetamide Coupling

The final acetamide group is introduced through nucleophilic acyl substitution. The thioether-intermediate reacts with a thiazole-derived acyl chloride or an activated acyl donor (e.g., acetic acid derivatives) in the presence of a base (e.g., triethylamine). This step typically occurs under mild conditions to preserve the tetrazole and thioether functionalities.

Key Reaction Steps :

-

Reagents : Thioether intermediate, acyl chloride, base (e.g., Et₃N).

-

Conditions : Room temperature or mild heating in THF or dichloromethane.

Reaction Conditions Comparison

| Reaction Step | Reagents/Conditions | Temperature Range | Solvent |

|---|---|---|---|

| Tetrazole Ring Formation | Nitrile + NaN₃ + ZnCl₂ | 50–80°C | Ethanol/THF |

| Thioether Formation | Halomethyl substrate + thiol group | 80–130°C | THF |

| Acetamide Coupling | Thioether + acyl chloride + Et₃N | RT or mild heat | THF/DCM |

Oxidation and Reduction Reactions

The compound can undergo oxidation at the sulfur atom in the thioether linkage. Reagents like hydrogen peroxide or potassium permanganate may oxidize the thioether to a sulfone or sulfoxide, altering its electronic properties. Reduction reactions (e.g., using sodium borohydride) could target the acetamide group or other reducible moieties, though such transformations are less commonly reported.

Example Oxidation :

Reagents : H₂O₂ or KMnO₄.

Conditions : Acidic or neutral aqueous medium.

Hydrolysis and Related Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is accelerated in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH). The hydrolyzed product may serve as a precursor for further functionalization.

Hydrolysis Conditions :

-

Acidic : HCl, reflux.

-

Basic : NaOH, aqueous ethanol.

Key Research Findings

-

Temperature Sensitivity : Reactions involving the tetrazole moiety require precise temperature control (e.g., 50–130°C) to prevent degradation, as noted in halomethyl substrate reactions .

-

Functional Group Reactivity : The thioether linkage and acetamide group exhibit distinct reactivity profiles, enabling selective transformations without disrupting the tetrazole core.

-

Synthetic Efficiency : Microwave-assisted synthesis and multicomponent reactions enhance reaction rates and yields for tetrazole derivatives, as observed in analogous compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential pharmacological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties, like 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide, can demonstrate significant antimicrobial properties. Studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, providing a basis for further investigation into its use as a chemotherapeutic agent .

Neuroprotective Effects

Preclinical studies have suggested that this compound may offer neuroprotective benefits. In rodent models of neurotoxicity induced by cisplatin, co-administration of the compound significantly reduced markers of neuronal damage, indicating its potential in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study focused on the antitumor effects of the compound on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The research employed MTT assays to assess cell viability and apoptosis assays to evaluate programmed cell death mechanisms. Results indicated that the compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects were assessed using a rodent model exposed to cisplatin-induced neurotoxicity. The results showed that treatment with this compound led to a significant reduction in plasma creatinine and blood urea nitrogen levels, suggesting renal protection alongside neuroprotection .

Research Findings Summary

Recent research highlights the multifaceted biological activities of this compound:

| Activity | Description |

|---|---|

| Antitumor | Exhibited potential in inhibiting tumor growth in vitro and in vivo models. |

| Neuroprotective | Demonstrated protective effects against neurotoxicity in animal models. |

| Anti-inflammatory | Showed reduction in inflammatory markers in preclinical studies. |

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide with key analogs in terms of synthesis, physicochemical properties, and biological activity.

Compound 9b (N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide)

- Structure : Features a thiazole ring instead of a tetrazole, with a 4-fluorophenyl group attached to the thiazole.

- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400, yielding 82% purity. Key steps include coupling of benzimidazole intermediates with substituted thiazoles .

- Key Data : Melting point: 168–170°C; IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O); ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, tetrazole), 7.89 (d, 2H, Ar–F) .

Compound 4f (2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol)

- Structure: Replaces the acetamide group with ethanol and lacks the 1H-tetrazole N-aryl substitution.

- Synthesis: Synthesized via heterogenous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C. Yield: 75% after recrystallization in aqueous acetic acid .

- Key Data : IR (KBr): 3420 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N); ¹H NMR (CDCl3): δ 5.12 (s, 1H, –OH), 4.98 (t, 1H, –CH2–S–) .

Acetamide, N-[4-(2-Phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]- (454187-51-0)

- Structure : Incorporates a diazenyl (N=N) linker and a phenyl group on the tetrazole.

- Synthesis: Method unspecified, but likely involves diazonium salt coupling. No yield or purity data available .

Compound 871472-94-5

- Structure : Complex substituents including chloro, tert-butyl, and pyrazinyl groups.

- Synthesis: Multi-step procedure with chlorobenzyl and tert-butylphenyl intermediates.

Physicochemical and Spectral Properties

| Compound | Melting Point (°C) | IR Key Bands (cm⁻¹) | ¹H NMR Highlights (δ, ppm) |

|---|---|---|---|

| Target Compound | Not reported | ~3280 (N–H), ~1650 (C=O) | δ 8.2 (tetrazole), 7.8–7.9 (Ar–F) |

| 9b | 168–170 | 3280, 1650 | δ 8.21 (s, tetrazole), 7.89 (Ar–F) |

| 4f | Not reported | 3420 (O–H), 1605 (C=N) | δ 5.12 (s, –OH), 4.98 (–CH2–S–) |

| 454187-51-0 | Not reported | Not available | Not available |

Notes:

- The acetamide group in the target compound and 9b contributes to strong C=O stretching at ~1650 cm⁻¹.

- The absence of an ethanol group (cf. 4f) eliminates O–H stretching bands, simplifying the IR profile .

Biological Activity

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a novel compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure, which includes a tetrazole ring, a thioacetamide moiety, and a 4-fluorophenyl group. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈FN₅OS

- Molecular Weight : 253.26 g/mol

- Boiling Point : 500.1 ± 60.0 °C (predicted)

- Density : 1.61 ± 0.1 g/cm³ (predicted)

- pKa : 14.97 ± 0.40 (predicted) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic the structure of certain biomolecules, allowing it to bind effectively to enzymes and receptors. This interaction may lead to inhibition or activation of various biochemical pathways, contributing to its observed effects .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that certain derivatives show moderate to excellent antitumor activity against various cancer cell lines, outperforming established drugs like sorafenib .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 10p | HT-29 | 0.08 | 45.1-fold more active than sorafenib (IC50 = 3.61 µM) |

| Compound 10p | H460 | 0.36 | 6.1-fold more active than sorafenib |

| Compound 10p | MKN-45 | 0.97 | 2.4-fold more active than sorafenib |

These findings suggest a promising avenue for further development in anticancer therapies .

Antimicrobial and Anti-inflammatory Properties

The compound is also being investigated for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that the presence of the tetrazole and thioacetamide moieties enhances its ability to inhibit microbial growth and modulate inflammatory responses .

Synthesis and Evaluation

A study focused on the synthesis of various derivatives of tetrazole-thioacetamides highlighted their biological evaluation, particularly in plant growth regulation and antimicrobial activity . These derivatives exhibited good activity at low concentrations, indicating potential applications beyond human medicine.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications in the fluorophenyl group can significantly influence the biological activity of the compound. For instance, substituting different functional groups on the phenyl ring has been shown to enhance antitumor efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.